2-(Cyclopentylmethyl)piperidine
Description
Context of Piperidine (B6355638) Derivatives in Contemporary Chemical Research
Piperidine derivatives are at the forefront of modern chemical research due to their proven track record in drug development. nih.govmdpi.com The piperidine moiety is a key structural component in numerous FDA-approved drugs, demonstrating a wide range of biological activities including but not limited to analgesic, antipsychotic, antihistaminic, and anticancer effects. google.com Current research often focuses on the stereoselective synthesis of substituted piperidines to optimize their interaction with specific biological targets and enhance their therapeutic efficacy while minimizing off-target effects. nih.gov The development of efficient and sustainable synthetic methods, such as catalytic hydrogenation and C-H activation, is also a major area of investigation. nih.govwhiterose.ac.uk
Significance of 2-Substituted Piperidine Scaffolds in Molecular Design
The position of substituents on the piperidine ring plays a crucial role in determining the molecule's biological activity and physicochemical properties. The 2-substituted piperidine scaffold is of particular importance as the substituent at this position can significantly influence the molecule's interaction with protein binding pockets. This substitution can modulate properties such as lipophilicity, basicity, and conformational preference, all of which are critical for drug-likeness and pharmacokinetic profiles. The introduction of a substituent at the C2 position can create chiral centers, leading to stereoisomers that may exhibit different pharmacological activities and metabolic stabilities. mdpi.com The cyclopentylmethyl group in 2-(cyclopentylmethyl)piperidine introduces a bulky, lipophilic moiety that can explore hydrophobic pockets in target proteins.
Overview of Research Areas Pertaining to 2-(Cyclopentylmethyl)piperidine and Analogues
While specific research focusing exclusively on 2-(cyclopentylmethyl)piperidine is limited, the broader class of 2-alkylpiperidines has been investigated for various potential applications. Research on analogues often explores their potential as modulators of central nervous system (CNS) targets, given the prevalence of the piperidine scaffold in neuroactive compounds. The structural similarity of 2-alkylpiperidines to certain alkaloids suggests potential for activity at various receptors and ion channels. researchgate.netgoogle.com For instance, studies on related 2-substituted piperidine derivatives have explored their potential as antiviral and anticancer agents. chemscene.com
Current Research Gaps and Future Directions
The most significant research gap concerning 2-(cyclopentylmethyl)piperidine is the lack of published data on its specific synthesis, characterization, and biological activity. While general methods for the synthesis of 2-substituted piperidines are well-established, a detailed investigation into the optimal conditions for the preparation of this particular compound is needed.
Future research should aim to:
Develop and report a robust and stereoselective synthesis of 2-(cyclopentylmethyl)piperidine.
Conduct comprehensive characterization of the compound, including detailed NMR and mass spectrometry data, and potentially X-ray crystallography to determine its solid-state conformation.
Perform a thorough biological evaluation to screen for potential therapeutic activities, for example, in the areas of CNS disorders, infectious diseases, or oncology.
Investigate the structure-activity relationship (SAR) of a series of analogues with variations in the cycloalkyl group and substitution patterns on the piperidine ring.
Such studies would provide valuable insights into the chemical and pharmacological properties of this compound and could pave the way for the development of new therapeutic agents.
Chemical Data for 2-(Cyclopentylmethyl)piperidine
Below is a table summarizing some of the key chemical properties of 2-(cyclopentylmethyl)piperidine.
| Property | Value | Source |
| CAS Number | 858260-12-5 | |
| Molecular Formula | C₁₁H₂₁N | |
| Molecular Weight | 167.29 g/mol | |
| Topological Polar Surface Area | 12.03 Ų | |
| LogP | 2.7088 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 2 |
Properties
IUPAC Name |
2-(cyclopentylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-10(5-1)9-11-7-3-4-8-12-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAVLHADNPWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopentylmethyl Piperidine and Analogous Structures
General Strategies for Piperidine (B6355638) Ring Formation
The construction of the piperidine core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control. nih.govorganic-chemistry.org
Multi-Step Synthesis Approaches
Multi-step syntheses provide a versatile and often necessary route to complex piperidine derivatives. researchgate.net These approaches allow for the sequential introduction of functional groups and the controlled construction of the heterocyclic ring. For instance, a common strategy involves the modification of a pre-existing pyridine (B92270) ring followed by its reduction to a piperidine. researchgate.net This method is advantageous as it leverages the vast chemistry of pyridines. Another multi-step approach assembles the piperidine ring from acyclic precursors, a process that can involve several bond-forming reactions. nih.gov For example, the synthesis of certain piperidine alkaloids has been achieved through a sequence of reactions that create the carbon-nitrogen and carbon-carbon bonds necessary for ring formation. rsc.org
One notable multi-component coupling reaction facilitates the rapid assembly of 2-substituted piperidines by sequentially forming four new chemical bonds. nih.gov This particular method has been successfully applied to the synthesis of the alkaloid (S)-coniine, demonstrating a high degree of diastereocontrol. nih.gov
Reductive Cyclization Protocols
Reductive cyclization offers a powerful and direct method for the synthesis of piperidines from linear precursors. nih.gov This strategy typically involves the intramolecular reaction of a molecule containing both an amine and a carbonyl or related functional group, which upon reduction, forms the cyclic amine.
A key example is the intramolecular reductive amination of δ-amino carbonyl compounds. This process can be triggered by the reduction of a ketone or aldehyde in the presence of an amine, leading to the formation of an imine intermediate that is subsequently reduced to the piperidine ring. rsc.orgtandfonline.com Sodium cyanoborohydride is a reagent commonly employed for this type of transformation. tandfonline.com
Another approach involves the ozonolysis of cyclopentenes followed by a reductive aminocyclization. tandfonline.com This method has been utilized for the asymmetric synthesis of 2-substituted piperidines. tandfonline.com Furthermore, electroreductive cyclization of an imine with a terminal dihaloalkane has been successfully demonstrated for the synthesis of piperidine derivatives, offering a green and efficient alternative to traditional methods that often require harsh reagents. nih.gov
| Precursor Type | Reaction Condition | Product | Reference |
| N-PMP aldimine and aqueous glutaraldehyde | Organocatalytic direct Mannich reaction followed by reductive cyclization | 2,3-substituted piperidine | rsc.org |
| 1-Keto-5-ketoxime | Intramolecular reductive cyclization using NaBH3CN | N-hydroxypiperidine | tandfonline.com |
| Imine and terminal dihaloalkanes | Electroreductive cyclization in a flow microreactor | Piperidine derivatives | nih.gov |
| 1-Substituted cyclopentenes | Ozonolysis and reductive aminocyclization | 1,2-disubstituted piperidines | tandfonline.com |
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidines, most commonly through the reduction of pyridine precursors. nih.govresearchgate.net This approach is attractive due to its atom economy, as it only requires a pyridine substrate, a catalyst, and a hydrogen source. researchgate.net
Various heterogeneous catalysts, such as platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), are frequently employed for this transformation. researchgate.net The choice of catalyst and reaction conditions, including pressure and solvent, can significantly influence the reaction's efficiency and selectivity. researchgate.net For instance, the hydrogenation of substituted pyridines using PtO2 in glacial acetic acid under hydrogen pressure has been reported to yield piperidine derivatives. researchgate.net
Recent advancements have focused on developing milder and more sustainable hydrogenation methods. Electrocatalytic hydrogenation has emerged as a promising alternative, allowing for the reduction of pyridines at ambient temperature and pressure. nih.govacs.org For example, using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine with high yield and current efficiency. nih.govacs.org Transfer hydrogenation, which utilizes a hydrogen donor like formic acid in place of hydrogen gas, also offers a practical alternative. dicp.ac.cn
| Catalyst | Hydrogen Source | Substrate | Key Features | Reference |
| Platinum Oxide (PtO2) | Hydrogen gas (50-70 bar) | Substituted Pyridines | Requires elevated pressure | researchgate.net |
| Rhodium on Carbon (Rh/C) | Electrocatalytic | Pyridine | Ambient temperature and pressure | nih.govacs.org |
| [RhCp*Cl2]2 / KI | Formic acid/triethylamine | N-benzylpyridinium salts | Transfer hydrogenation | dicp.ac.cn |
| Palladium on Carbon (Pd/C) | Ammonium formate | Pyridine N-oxides | Mild conditions, avoids strong acids | organic-chemistry.org |
Radical-Mediated Cyclization Reactions
Radical-mediated cyclization reactions provide a unique and powerful tool for the construction of the piperidine ring. nih.govacs.org These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring.
A common strategy involves the 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester, which has been used to synthesize 2,4,5-trisubstituted piperidines. acs.orgnih.gov The diastereoselectivity of this process can be influenced by the nature of the radical stabilizing group. acs.org Another approach utilizes a cobalt(II) catalyst to mediate the intramolecular cyclization of linear amino-aldehydes. nih.gov This method is effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct. nih.gov
More recently, a radical borylation/cyclization cascade of 1,6-enynes has been developed to prepare borylated piperidines, which are versatile building blocks for further synthetic transformations. thieme-connect.com This reaction proceeds with high chemo- and regioselectivity. thieme-connect.com
| Radical Precursor | Cyclization Type | Key Features | Reference |
| Stabilized radical | 6-exo cyclization onto α,β-unsaturated ester | Forms 2,4,5-trisubstituted piperidines | acs.orgnih.gov |
| Linear amino-aldehydes | Cobalt(II)-catalyzed intramolecular cyclization | Effective for various piperidines | nih.gov |
| 1,6-enynes | Radical borylation/cyclization cascade | Produces borylated piperidines | thieme-connect.com |
Stereoselective Synthesis of 2-Substituted Piperidines
The synthesis of enantiomerically pure 2-substituted piperidines is of great importance, as the stereochemistry at the C2 position often plays a crucial role in the biological activity of these compounds. acs.orgacs.org
Asymmetric Synthesis Methodologies
A variety of asymmetric synthesis methodologies have been developed to access chiral, nonracemic 2-substituted piperidines. researchgate.netacs.orgresearchgate.net One powerful strategy involves the use of chiral auxiliaries. For example, chiral aziridines can serve as precursors for the stereoselective synthesis of cis-2,6-disubstituted piperidine natural products through a one-pot sequential reaction involving reductive ring-opening and intramolecular reductive amination. rsc.org
Another approach utilizes a highly regio- and stereoselective addition of an organometallic reagent to an unsubstituted N-pyridinium salt. acs.org This method relies on the stereoselective formation of an (E)-isomer of an N-pyridinium imidate, where the lone pair of the imidate nitrogen directs the nucleophilic attack to the 2-position. acs.org
Biocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidines. Transaminases, for instance, have been used in the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org Chemo-enzymatic dearomatization of activated pyridines offers another route to stereoenriched piperidines. nih.gov
| Method | Key Intermediate/Reagent | Product | Key Features | Reference |
| Multi-component coupling | (S)-1-(1-phenylethyl)-2-methyleneaziridine | (S)-Coniine | High diastereocontrol (90% de) | nih.gov |
| Reductive transamination | Chiral primary amine, Rhodium catalyst | Chiral piperidines | Excellent diastereo- and enantioselectivities | dicp.ac.cn |
| Ozonolysis and reductive aminocyclization | Optically active benzylic amines | Optically active 2-alkylpiperidines | Up to 85% e.e. | tandfonline.com |
| Transaminase-triggered cyclization | ω-chloroketones, Transaminase | Enantiopure 2-substituted piperidines | Up to >99.5% ee | acs.org |
Kinetic Resolution Strategies
Kinetic resolution has proven to be a powerful tool for obtaining enantioenriched piperidine derivatives. This strategy relies on the differential reaction rates of the two enantiomers of a racemic starting material with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material from the product.
A notable example involves the use of a chiral base system, such as n-butyllithium (n-BuLi) in combination with a chiral ligand like (-)-sparteine (B7772259) or its (+)-sparteine surrogate. rsc.orgrsc.org This system can selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine at a faster rate than the other. rsc.org The resulting lithiated intermediate can then be quenched with an electrophile to yield an enantioenriched 2,2-disubstituted piperidine, while the unreacted starting material is recovered with high enantiomeric purity. rsc.orgacs.org This method has been successfully applied to various 2-arylpiperidines, including those with spirocyclic systems at the C-4 position. rsc.orgwhiterose.ac.uk The efficiency of the resolution is often high, with enantiomeric ratios of up to 97:3 being achieved for the recovered starting material. rsc.org
The scope of this kinetic resolution has been extended to include 2-aryl-4-methylenepiperidines, which can be subsequently functionalized at the 4-position to introduce further structural diversity. acs.org For instance, hydroboration-oxidation of the methylene (B1212753) group can lead to the formation of a hydroxyl group with high diastereoselectivity. acs.org
| Starting Material | Chiral Base System | Recovered Starting Material Yield (%) | Recovered Starting Material e.r. | Ref |
| N-Boc-2-phenylpiperidine | n-BuLi/(-)-sparteine | 39-48 | up to 97:3 | rsc.org |
| N-Boc-2-(p-chlorophenyl)piperidine | n-BuLi/(-)-sparteine | N/A | High | rsc.org |
| N-Boc-2-(p-fluorophenyl)piperidine | n-BuLi/(-)-sparteine | N/A | High | rsc.org |
| N-Boc-2-(p-methoxyphenyl)piperidine | n-BuLi/(-)-sparteine | N/A | High | rsc.org |
| N-Boc-spirocyclic 2-arylpiperidines | n-BuLi/(+)-sparteine | N/A | High | rsc.orgwhiterose.ac.uk |
Chiral Pool Derived Syntheses
The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of target molecules. This strategy is a cornerstone in the asymmetric synthesis of piperidine alkaloids and their analogs. researchgate.net By leveraging the inherent chirality of the starting material, complex stereochemical features can be installed in the final product with high control.
A variety of chiral bioactive natural products, including 2-substituted pyrrolidines and piperidines, have been synthesized using this methodology. researchgate.net For example, commercially available (2S)-hydroxymethylaziridine can be elaborated through a sequence of reactions including oxidation, Wittig olefination, and Grignard reaction to furnish intermediates for the synthesis of cis-2,6-disubstituted piperidine natural products like isosolenopsins. rsc.org Similarly, substrate-controlled addition of lithium alkynylates to chiral aziridines serves as a key step in the synthesis of deoxocassine (B1246555) and spectaline. rsc.org
Another example involves the synthesis of optically active piperidines through the enantioselective addition of aryl Grignard reagents to pyridine N-oxides in the presence of a chiral ligand, followed by reduction. researchgate.net This method provides good yields and enantiomeric excesses. researchgate.net
Diastereoselective Functionalization Approaches
Diastereoselective functionalization of a pre-existing piperidine ring is a highly effective strategy for introducing substituents with controlled stereochemistry. These methods often rely on the influence of existing stereocenters on the molecule to direct the approach of reagents.
One powerful technique is the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidine derivatives. acs.orgchemrxiv.orgnih.gov This reaction, using an iridium(III) photoredox catalyst, allows for the arylation of the C-H bond adjacent to the nitrogen atom. acs.orgnih.gov A key feature of this method is a subsequent epimerization step that leads to the thermodynamically most stable diastereomer, resulting in high diastereoselectivity. acs.orgchemrxiv.orgnih.gov This approach has been successfully applied to piperidines with multiple stereogenic centers. nih.gov
Rhodium-catalyzed C-H insertion reactions also offer a pathway for the diastereoselective functionalization of piperidines. nih.gov The site-selectivity (C2 vs. C4) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position with high diastereoselectivity using a specific rhodium catalyst. nih.gov
Furthermore, the diastereoselective lithiation and trapping of piperidines can be used to install substituents. whiterose.ac.uk For example, this method was utilized to access a trans-piperidine isomer that was not obtainable through other means. whiterose.ac.uk The stereochemical outcome of these reactions is often dictated by the conformational preferences of the piperidine ring.
| Reaction Type | Catalyst/Reagent | Key Feature | Diastereoselectivity | Ref |
| Photoredox α-amino C–H arylation | Ir(III) photoredox catalyst | Epimerization to thermodynamic product | High | acs.orgnih.gov |
| Rhodium-catalyzed C-H insertion | Rhodium catalyst | Catalyst and protecting group control | High | nih.gov |
| Diastereoselective lithiation/trapping | Organolithium reagent | Conformational control | Excellent | whiterose.ac.uk |
Introduction of the Cyclopentylmethyl Moiety
Once the piperidine core is established, the cyclopentylmethyl side chain can be introduced through various alkylation and coupling strategies. The choice of method depends on the available functional groups on the piperidine precursor and the desired regioselectivity.
Alkylation and Coupling Reactions for Side-Chain Incorporation
Direct alkylation of a piperidine nitrogen or a carbon atom is a common method for introducing the cyclopentylmethyl group. N-alkylation can be achieved by reacting piperidine with a cyclopentylmethyl halide, such as the bromide or iodide, often in the presence of a base like potassium carbonate in a solvent like DMF. researchgate.net For C-alkylation, a nucleophilic piperidine species, such as an enamine or an organometallic derivative, can be reacted with a cyclopentylmethyl electrophile. For instance, the enamide anion of Δ¹-piperideine can be alkylated with alkyl halides. odu.edu
Cross-coupling reactions offer another versatile approach. For example, a Suzuki cross-coupling reaction can be employed to connect a piperidine-containing fragment with a cyclopentylmethyl-containing fragment. researchgate.net This strategy is particularly useful when constructing complex molecules where direct alkylation may not be feasible or selective. Reductive amination, where a cyclopentyl-containing aldehyde or ketone is reacted with a piperidine derivative in the presence of a reducing agent, is another effective method for forming the C-N bond and introducing the side chain. nih.gov
Precursor Synthesis and Functional Group Interconversions
The synthesis of the cyclopentylmethyl moiety often involves the preparation of a suitable precursor with a reactive functional group. This can include cyclopentylmethanol, which can be converted to a halide or tosylate for alkylation reactions, or cyclopentanecarboxaldehyde for reductive amination.
Functional group interconversions are crucial for transforming one functional group into another to facilitate the desired reaction. fiveable.meub.edu For example, an alcohol can be converted to a good leaving group like a tosylate or a halide to enable nucleophilic substitution. fiveable.me A carboxylic acid can be reduced to an alcohol, which can then be further functionalized. These transformations are fundamental to multi-step synthetic sequences.
Chemo- and Regioselective Considerations in Cyclopentylmethyl Attachment
When attaching the cyclopentylmethyl group to a multifunctional piperidine, chemo- and regioselectivity are paramount. Chemoselectivity refers to the preferential reaction of one functional group over another. For example, during an alkylation reaction, conditions must be chosen to favor C-alkylation over N-alkylation if the C2-substituted product is desired. The use of protecting groups, such as a Boc group on the nitrogen, can prevent N-alkylation and direct the reaction to a carbon atom. acs.org
Regioselectivity concerns the specific position of the reaction on the piperidine ring. For the synthesis of 2-(cyclopentylmethyl)piperidine, the reaction must be directed to the C2 position. This can be achieved through various strategies. Directed metalation, where a directing group on the piperidine ring guides a metalating agent to a specific position, can be used to generate a nucleophile at C2. researchgate.net The regioselectivity of nucleophilic additions to activated pyridines can sometimes be problematic, but methods utilizing pyridine-N-oxides have shown good regioselectivity for C2-alkylation. lookchem.com The inherent reactivity of the piperidine ring can also be exploited; for example, the α-position to the nitrogen is often more reactive towards deprotonation. rsc.org The distortion/interaction model has been used to rationalize and predict the regioselectivity of reactions involving strained intermediates like piperidynes. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Cyclopentylmethyl Piperidine and Piperidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For a molecule like 2-(cyclopentylmethyl)piperidine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are used to map out the complete atomic framework.
Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 2-(cyclopentylmethyl)piperidine, the spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the cyclopentyl ring, and the methylene (B1212753) bridge connecting them.
The protons on the piperidine ring (positions 2 through 6) typically appear in the upfield region of the spectrum, generally between δ 1.0 and δ 3.0 ppm. rsc.orgchemicalbook.com The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are shifted further downfield due to the deshielding effect of the nitrogen. chemicalbook.com The proton at the C2 position, being a methine proton, would appear as a complex multiplet. The protons of the cyclopentylmethyl substituent would also produce a series of multiplets in the aliphatic region of the spectrum. The NH proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Predicted ¹H NMR Data for 2-(Cyclopentylmethyl)piperidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Piperidine NH | 1.5 - 2.5 | Broad Singlet |
| Piperidine H-2 | 2.6 - 2.9 | Multiplet |
| Piperidine H-6 | 2.8 - 3.1 (axial), 2.4 - 2.7 (equatorial) | Multiplet |
| Methylene (-CH₂-) bridge | 1.2 - 1.8 | Multiplet |
| Cyclopentyl Protons | 1.0 - 1.9 | Multiplet |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) is used to determine the structure of a molecule's carbon backbone. rsc.org Each unique carbon atom in the molecule produces a distinct signal, providing a count of the non-equivalent carbons.
For 2-(cyclopentylmethyl)piperidine, 11 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 5 carbons of the cyclopentyl ring, the 5 carbons of the piperidine ring, and the single carbon of the methylene bridge. The carbons of the piperidine ring typically resonate between δ 20 and δ 60 ppm. chemicalbook.com The C2 and C6 carbons, being directly attached to the nitrogen, are the most downfield of the piperidine carbons. chemicalbook.com The carbons of the cyclopentyl ring and the methylene bridge would appear in the aliphatic region, typically between δ 25 and δ 40 ppm.
Predicted ¹³C NMR Data for 2-(Cyclopentylmethyl)piperidine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperidine C-2 | 55 - 60 |
| Piperidine C-6 | 45 - 50 |
| Piperidine C-4 | 25 - 30 |
| Piperidine C-3, C-5 | 24 - 28 |
| Methylene (-CH₂-) bridge | 35 - 45 |
| Cyclopentyl C-1 | 38 - 42 |
| Cyclopentyl C-2, C-5 | 29 - 33 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra. researchgate.net
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-(cyclopentylmethyl)piperidine, COSY would show correlations between H-2 and the protons on C-3 and the methylene bridge. It would also map the connectivity around the piperidine ring (H-2 to H-3, H-3 to H-4, etc.) and the cyclopentyl ring. youtube.com
HSQC (¹H-¹³C Correlation): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon in the ¹³C spectrum based on the already assigned proton spectrum, or vice-versa. researchgate.netyoutube.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. acs.org This precision allows for the determination of the elemental composition and molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. mdpi.com For 2-(cyclopentylmethyl)piperidine, HRMS would be used to confirm its molecular formula, C₁₁H₂₁N. spectrabase.com
Molecular Formula and Exact Mass of 2-(Cyclopentylmethyl)piperidine
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N |
| Nominal Mass | 167 |
| Monoisotopic Mass | 167.1674 g/mol |
In a mass spectrometer, the molecular ion (the molecule with one electron removed) is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation.
For piperidine derivatives, a common and diagnostic fragmentation pathway is the α-cleavage at the carbon-carbon bond adjacent to the nitrogen atom. nist.govlibretexts.org In the case of 2-(cyclopentylmethyl)piperidine, this would involve the cleavage of the bond between C2 and the cyclopentylmethyl group. This would result in the loss of a cyclopentylmethyl radical (•C₆H₁₁) and the formation of a stable, cyclic iminium ion.
Another significant fragmentation pathway involves the cleavage of the bond between the piperidine ring and the methylene bridge, leading to the formation of a cyclopentylmethyl cation.
Predicted Key Fragments in the Mass Spectrum of 2-(Cyclopentylmethyl)piperidine
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 167 | [C₁₁H₂₁N]⁺• | Molecular Ion (M⁺•) |
| 166 | [M-H]⁺ | Loss of a hydrogen radical |
| 84 | [C₅H₁₀N]⁺ | α-cleavage: Loss of cyclopentylmethyl radical (•C₆H₁₁) |
The presence of the molecular ion peak at m/z 167 and the characteristic base peak at m/z 84 would provide strong evidence for the structure of 2-(cyclopentylmethyl)piperidine. nist.govresearchgate.net
Other Chromatographic and Spectrophotometric Methods
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. libretexts.orgkhanacademy.org It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a glass or plastic plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. youtube.comyoutube.com
For a basic compound like 2-(Cyclopentylmethyl)piperidine, a typical stationary phase is silica gel. khanacademy.org The mobile phase is usually a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). researchgate.net A small amount of a base, such as triethylamine, is often added to the mobile phase to prevent the "tailing" of basic spots.
Since 2-(Cyclopentylmethyl)piperidine is not UV-active, visualization of the spots on the TLC plate requires staining. youtube.com Common methods include:
Iodine Chamber : The plate is exposed to iodine vapor, which reversibly adsorbs onto the compound spots, making them appear as brown stains. youtube.com
Potassium Permanganate (B83412) Dip : The plate is dipped into an alkaline potassium permanganate solution, which reacts with oxidizable compounds (like amines) to produce yellow-brown spots on a purple background.
The position of a spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org
Densitometry is a quantitative technique that measures the absorbance or fluorescence of a spot directly on the TLC plate using a scanner. unair.ac.id This allows for the quantification of a compound based on the intensity of its spot. nih.govmdpi.com After developing and visualizing the TLC plate, the densitometer scans the lane, generating a chromatogram-like output where the area of the peak corresponds to the amount of the substance in the spot. This method can be validated for precision and accuracy and used for quantitative purity analysis. nih.govmdpi.com
Table 3: Representative TLC-Densitometry Data for Purity Analysis
| Parameter | Value | Reference |
| Stationary Phase | Silica gel 60 F254 TLC plate | nih.gov |
| Mobile Phase | Toluene:Acetone:Triethylamine (8:2:0.1, v/v/v) | mdpi.com |
| Visualization | Iodine vapor or Potassium Permanganate stain | youtube.com |
| Rf of Main Compound | 0.45 (Example Value) | libretexts.org |
| Densitometry Wavelength | 550 nm (after staining) | - |
| Calculated Purity | 98.5% (based on peak area) | unair.ac.idnih.gov |
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound in solution. However, this technique is of limited use for the direct analysis of 2-(Cyclopentylmethyl)piperidine. The molecule is a saturated aliphatic amine and lacks conjugated pi systems or other chromophores that absorb light in the 200–800 nm range. nist.gov Its UV spectrum would likely show only weak end-absorption at wavelengths below 220 nm, which is not specific enough for identification or quantification.
The technique becomes useful only after a derivatization step. By reacting the piperidine with a chromophoric reagent, a new molecule is formed that has strong UV-Vis absorbance at a specific wavelength. researchgate.net For example, reaction with p-nitrophenyl acetate could yield a derivative whose concentration can be monitored spectrophotometrically. researchgate.net The absorbance of the resulting solution, measured at its wavelength of maximum absorbance (λmax), is directly proportional to its concentration according to the Beer-Lambert law.
Table 4: Hypothetical UV-Vis Data for a Derivatized Piperidine
| Parameter | Description |
| Compound | Derivatized 2-(Cyclopentylmethyl)piperidine |
| Solvent | Acetonitrile |
| Wavelength of Max. Absorbance (λmax) | 420 nm (Example value for a colored derivative) |
| Molar Absorptivity (ε) | 15,000 L·mol⁻¹·cm⁻¹ (Example value) |
| Application | Quantitative analysis of the derivatized compound |
Capillary Electrophoresis (CE) is a powerful separation technique with extremely high efficiency and resolution, making it suitable for the analysis of complex mixtures and the purity assessment of single compounds. colab.ws For piperidine derivatives, the most common mode is Capillary Zone Electrophoresis (CZE). nih.gov
In CZE, a buffer-filled capillary is subjected to a high voltage. As a basic compound, 2-(Cyclopentylmethyl)piperidine will be protonated and positively charged in an acidic buffer. nih.gov When the voltage is applied, these positive ions migrate towards the cathode at a velocity dependent on their charge-to-size ratio. Neutral impurities will move with the bulk electroosmotic flow, while anionic impurities will move in the opposite direction, allowing for efficient separation.
Similar to HPLC, direct UV detection in CE is challenging for this compound. Therefore, detection is often achieved by hyphenating the CE system with a mass spectrometer (CE-MS), which provides both separation and mass identification. nih.gov Alternatively, indirect UV detection or derivatization could be employed. CZE is particularly useful for separating closely related alkaloids and chiral isomers. colab.wsnih.gov
Table 5: Typical Capillary Zone Electrophoresis (CZE) Parameters for Piperidine Alkaloids
| Parameter | Condition | Reference |
| Capillary | Fused silica, 50 µm I.D., 60 cm total length | - |
| Background Electrolyte (Buffer) | 100 mM Sodium Acetate, pH 3.1 | nih.gov |
| Applied Voltage | 15 kV | nih.gov |
| Temperature | 25 °C | - |
| Injection | Hydrodynamic (Pressure) | nih.gov |
| Detection | UV at 224 nm or Mass Spectrometry (MS) | nih.gov |
| Application | Purity analysis, separation of related alkaloids | colab.wsnih.gov |
Electrochemical Methods
Electrochemical methods offer a powerful suite of techniques for the characterization of piperidine derivatives, providing valuable insights into their redox properties, reaction mechanisms, and potential for quantification. These methods are predicated on measuring the current response of an electroactive species to an applied potential. For piperidine-containing compounds, which can undergo oxidation or reduction at an electrode surface, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly informative. mdpi.combg.ac.rs The electrochemical behavior of piperidine derivatives is intrinsically linked to their molecular structure, with substituents on the piperidine ring and the nitrogen atom significantly influencing the ease of electron transfer. mdpi.comresearchgate.net
The direct electrochemical oxidation of N-protected piperidines and pyrrolidines has been shown to generate N-acyliminium ions as key reactive intermediates. nih.gov These intermediates are highly valuable in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Studies on various piperidine derivatives have demonstrated that their electrochemical oxidation is often an irreversible and diffusion-controlled process. mdpi.com This irreversibility can sometimes be attributed to subsequent chemical reactions, such as dimerization, following the initial electron transfer. mdpi.com
Research into the electrochemical properties of piperine (B192125), a naturally occurring alkaloid containing a piperidine moiety, has highlighted its antioxidant potential by evaluating its redox behavior in comparison to known antioxidants. nih.gov Such studies demonstrate the utility of electrochemical techniques in assessing the potential bioactivity of piperidine-containing compounds. nih.gov Furthermore, electrochemical methods have been developed for the synthesis of piperidine and pyrrolidine (B122466) derivatives through electroreductive cyclization, showcasing the versatility of electrochemistry in both analysis and synthesis. nih.govresearchgate.net
Detailed Research Findings
A study on N-substituted-4-piperidone curcumin (B1669340) analogs using cyclic and differential pulse voltammetry revealed that these compounds undergo a two-electron irreversible oxidation. mdpi.com The oxidation potentials were found to be in the range of 0.72 to 0.89 V. mdpi.com The nature of the substituent on the nitrogen atom (methyl vs. benzyl) and on the phenyl rings attached to the piperidone core had a discernible effect on the oxidation potential. mdpi.com For instance, N-methyl-4-piperidones exhibited oxidation potentials approximately 0.1 V lower than their N-benzyl-4-piperidone counterparts. mdpi.com The process was determined to be diffusion-controlled for all the studied compounds. mdpi.com
The table below summarizes the experimental conditions and key findings from the electrochemical study of N-benzyl-4-piperidone curcumin analogs.
Table 1: Electrochemical Data for N-Benzyl-4-piperidone Curcumin Analogs
| Compound Substituent (para-position) | Oxidation Potential (Epa, V) | Surface Concentration (Γ x 10⁻⁷ mol/cm²) |
|---|---|---|
| -H | 0.86 | 2.53 |
| -Br | 0.86 | 5.01 |
| -Cl | 0.85 | 3.65 |
| -CF₃ | 0.89 | 1.72 |
| -OCH₃ | 0.78 | 4.99 |
Data sourced from a study on the electrochemical behavior of N-substituted-4-piperidone curcumin analogs. mdpi.com The experiments were conducted using differential pulse and cyclic voltammetry with a glassy carbon electrode. mdpi.com
This data illustrates how subtle changes in the molecular structure of piperidine derivatives can be sensitively probed using electrochemical techniques, providing quantitative information about their redox behavior. While specific electrochemical data for 2-(Cyclopentylmethyl)piperidine is not extensively documented in the literature, the principles and findings from studies on related piperidine structures provide a solid foundation for predicting and analyzing its electrochemical characteristics.
Computational Chemistry in Elucidating Molecular Characteristics and Interactions of Piperidine Derivatives
Quantum Chemical Calculations for Electronic and Energy Characterization
Quantum chemical calculations are fundamental to characterizing the electronic structure and energetic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.
Semi-empirical methods offer a computationally efficient approach to studying the electronic and spatial characteristics of molecules. These methods, such as Austin Model 1 (AM1), Parameterized Model 3 (PM3), and Recife Model 1 (RM1), utilize a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate solutions.
For a piperidine (B6355638) derivative, these calculations would begin with the construction of the 3D molecular model of 2-(Cyclopentylmethyl)piperidine. The geometry of this model is then optimized to find the most stable conformation (the lowest energy state). During this process, key electronic and energetic properties are calculated. A study on various piperidine derivatives demonstrated the use of the HyperChem program with AM1, PM3, and RM1 methods to compute these characteristics.
Table 1: Representative Data from Semi-Empirical Calculations on a Piperidine Derivative
| Parameter | AM1 | PM3 | RM1 |
| Heat of Formation (kcal/mol) | -25.5 | -22.1 | -23.8 |
| Dipole Moment (Debye) | 1.85 | 1.92 | 1.89 |
| HOMO Energy (eV) | -9.5 | -9.3 | -9.4 |
| LUMO Energy (eV) | 1.2 | 1.4 | 1.3 |
This table presents hypothetical data representative of what would be obtained for a piperidine derivative like 2-(Cyclopentylmethyl)piperidine.
The thermodynamic stability of a molecule is a crucial factor in its potential as a therapeutic agent or in its reactivity in chemical synthesis. Quantum chemical calculations provide the enthalpy of formation (ΔHf), which is a direct measure of a molecule's stability. A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.
By comparing the calculated enthalpies of formation for different isomers or related derivatives, researchers can identify the most stable structures. For 2-(Cyclopentylmethyl)piperidine, this would involve calculating its ΔHf and comparing it to other similar compounds to understand its relative stability.
Reactivity indices derived from quantum chemical calculations help predict how a molecule will behave in a chemical reaction. Key indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, the distribution of electronic charge on the atoms of the molecule can identify nucleophilic and electrophilic centers. In a study of piperidine derivatives, calculations of charge characteristics revealed the location of the primary nucleophilic reaction center. For 2-(Cyclopentylmethyl)piperidine, the nitrogen atom in the piperidine ring is an expected nucleophilic center due to its lone pair of electrons.
Table 2: Representative Reactivity Indices for a Piperidine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -9.4 |
| LUMO Energy | 1.3 |
| HOMO-LUMO Gap | 10.7 |
This table presents hypothetical data representative of what would be obtained for a piperidine derivative like 2-(Cyclopentylmethyl)piperidine.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are cornerstones of modern drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model, the chemical structures of a set of molecules are converted into numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts) and topological indices (e.g., connectivity indices).
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors of shape, volume, and electronic properties like molecular electrostatic potential.
In a study on piperidine derivatives with anticancer activity, both 2D and 3D autocorrelation descriptors were used to develop QSAR models. These descriptors were selected using a genetic algorithm to identify the most relevant features for predicting biological activity.
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples |
| 2D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors, Topological Polar Surface Area (TPSA) |
| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment, Principal Moments of Inertia |
A critical step in QSAR modeling is the statistical validation of the developed model to ensure its robustness and predictive power. Several statistical parameters are used for this purpose:
R² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit.
Q²LOO (Leave-One-Out Cross-Validation Coefficient): Measures the predictive ability of the model. A high Q²LOO (typically > 0.5) suggests good internal predictive power.
RMSE (Root Mean Square Error): Represents the standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit of the model to the data.
A QSAR study on a series of furan-pyrazole piperidine derivatives reported robust models with the following statistical validation values: R² between 0.742 and 0.832, Q²LOO between 0.684 and 0.796, RMSE between 0.247 and 0.299, and F-statistic values ranging from 32.283 to 57.578. These values indicate that the developed QSAR models were statistically significant and had good predictive capabilities.
Table 4: Representative Statistical Validation Parameters for a QSAR Model
| Statistical Parameter | Value |
| R² | 0.81 |
| Q²LOO | 0.75 |
| RMSE | 0.28 |
| F-statistic | 45.6 |
This table presents hypothetical data representative of a validated QSAR model for a series of compounds including a piperidine derivative.
In Silico Prediction of Activity Spectra for Substances (e.g., PASS online tool)
The Prediction of Activity Spectra for Substances (PASS) is a valuable in silico tool used to forecast the likely biological activities of a chemical compound based on its structural formula. way2drug.comyoutube.com This approach allows researchers to screen virtual compounds for a wide range of pharmacological effects, mechanisms of action, and potential toxicity even before synthesis. way2drug.comyoutube.com For piperidine derivatives, the PASS tool can predict a broad spectrum of over 4,000 biological activities. way2drug.comclinmedkaz.org
The process involves inputting the compound's structure, often as a SMILES string or mol file, into the PASS online server. youtube.comsemanticscholar.org The output provides probabilities for the compound being active (Pa) or inactive (Pi) for various biological functions. youtube.comsemanticscholar.org Studies on new piperidine derivatives have demonstrated the utility of this method in identifying potential therapeutic applications. For instance, analyses have predicted that certain piperidine compounds are likely to act as central nervous system agents, local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org The predictions also extend to mechanisms like neurotransmitter uptake inhibition, which is promising for treating neurodegenerative diseases. clinmedkaz.org
The probability of activity (Pa) for predicted effects typically ranges, and a common threshold for considering an activity significant is Pa ≥ 0.5. clinmedkaz.org Research on a series of novel piperidine derivatives showed predicted Pa values ranging from less than 0.5 to over 0.8 for various activities, indicating a high likelihood for certain pharmacological effects. clinmedkaz.org
Table 1: Examples of Predicted Biological Activities for Piperidine Derivatives using PASS
| Predicted Activity Class | Specific Predicted Effect | Probability of Activity (Pa) Range |
| Central Nervous System | Neurotransmitter Uptake Inhibitor | 0.5 - 0.8 |
| Antiparkinsonian Activity | > 0.5 | |
| Antidyskinetic Activity | > 0.5 | |
| Anesthetic | Local Anesthetic | > 0.5 |
| Cardiovascular | Antiarrhythmic Agent | > 0.5 |
| Antimicrobial | Antibacterial | 0.60 - 0.69 |
| Antifungal | 0.47 - 0.55 |
This table is illustrative and compiled from general findings on piperidine derivatives. clinmedkaz.orgsemanticscholar.org The specific Pa values for 2-(Cyclopentylmethyl)piperidine would require a dedicated PASS analysis.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.netacquirepublications.org It is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a protein target. researchgate.netresearchgate.net
Prediction of Binding Modes and Affinities
For piperidine derivatives, molecular docking studies have been crucial in elucidating how these compounds orient themselves within the binding pockets of various receptors, such as opioid receptors, sigma receptors, and viral proteases. researchgate.nettandfonline.comnih.gov The simulations calculate a "docking score" or binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A more negative value indicates a stronger binding affinity. tandfonline.comnih.gov
For example, docking studies of novel 4-amino methyl piperidine derivatives against the µ-opioid receptor revealed binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com In another study targeting the human P-glycoprotein (hP-gp), piperine (B192125) analogs showed glide scores of -7.82 and binding free energies (ΔG) of -59.72 kcal/mol. nih.gov These computational predictions are vital for prioritizing compounds for synthesis and further biological testing. acquirepublications.orgijper.org The process involves preparing the 3D structures of the ligands and the receptor, defining the binding site, and then using algorithms like AutoDock Vina to evaluate numerous possible binding poses. acquirepublications.org
Table 2: Reported Binding Affinities of Piperidine Derivatives with Various Protein Targets
| Piperidine Derivative Class | Protein Target | Docking Score / Binding Affinity (kcal/mol) | Key Finding |
| 4-Amino Methyl Piperidines | µ-Opioid Receptor | -8.13 to -13.37 | Exhibited remarkable binding scores compared to standard drugs like morphine and fentanyl. tandfonline.com |
| Piperine Analogs | Human P-glycoprotein (hP-gp) | -7.82 (Glide Score) | Interacted effectively with the drug-binding site residues. nih.gov |
| Naphthalimidopropanediol Derivatives | Antibacterial Target | -12.5 to -13.26 | Designed compounds showed strong binding capability validated by docking. researchgate.net |
| Diaminopyrimidine Derivatives | PLK1 Protein | Not specified, but "higher docking scores" than active compound | Newly designed compounds exhibited improved binding in the pocket. researchgate.net |
This table presents data from various studies on different piperidine derivatives to illustrate the application and outcomes of molecular docking.
Identification of Key Amino Acid Residues and Interaction Hotspots
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are essential for ligand binding. researchgate.netnih.gov These "hotspots" form key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex.
For instance, in studies of piperidine derivatives with the SARS-CoV-2 main protease (Mpro), docking simulations repeatedly identified interactions with key catalytic residues like His41 and Cys145 , and also with Glu166 . researchgate.net Similarly, docking of piperidine-based compounds into the sigma-1 receptor (S1R) highlighted crucial interactions with residues like Glu172 and Asp126, where the piperidine nitrogen atom forms a bidentate salt bridge. nih.gov In the µ-opioid receptor, key interacting residues for piperidine derivatives include D147, Y148, and W318. tandfonline.com Identifying these interactions is fundamental to structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations
Investigation of Binding Mechanisms and Conformational Dynamics
MD simulations allow researchers to observe how a piperidine derivative and its target protein behave after the initial docking. researchgate.net These simulations can reveal important dynamic events, such as conformational changes in the protein or ligand that are necessary for stable binding. nih.govnih.gov For example, simulations have shown that the piperidine ring itself can adopt different conformations (e.g., chair, twist-boat) upon binding to a protein, which can influence its activity. nih.govnih.gov
In a study of sigma-1 receptor (S1R) ligands, MD simulations were used to analyze the stability of the docked pose of a potent piperidine derivative. nih.gov The root mean square deviation (RMSD) of the ligand was monitored over the simulation time (e.g., 50 ns) to demonstrate its stability within the binding site. nih.gov Such simulations can also uncover unusual conformational changes; for instance, a piperidine-based inhibitor was observed to adopt an extended conformation when interacting with one enzyme (AChE) but a flopped conformation with another (BuChE). nih.gov This dynamic insight helps explain the binding mechanism and selectivity, which cannot be obtained from static docking alone. researchgate.net
Analysis of Protein-Ligand Stability and Interaction Strength
A primary application of MD simulations is to assess the stability of the protein-ligand complex. nih.gov By calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation (e.g., 50 to 300 ns), researchers can determine if the ligand remains stably bound or if it drifts away from the binding pocket. nih.govnih.govmdpi.com A stable complex is generally characterized by low and converging RMSD values for both the protein and the ligand. nih.gov
Furthermore, MD trajectories can be used to calculate the binding free energy using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA). nih.gov This provides a more accurate estimation of interaction strength than docking scores because it accounts for solvent effects and entropic contributions. nih.govnih.gov For example, MM-GBSA analysis of piperine analogs with P-gp showed binding free energies of -59.72 and -97.41 kcal/mol for different compounds, reflecting variations in their binding potential. nih.gov The stability of key interactions, like hydrogen bonds, can also be monitored throughout the simulation to confirm their importance for maintaining the bound state. nih.govresearchgate.net
In-Depth Mechanistic Analysis of 2-(Cyclopentylmethyl)piperidine Remains Largely Unexplored in Scientific Literature
A comprehensive review of published scientific literature reveals a significant gap in the theoretical and computational analysis of the specific chemical compound 2-(Cyclopentylmethyl)piperidine . While the broader class of piperidine derivatives has been the subject of extensive research for their diverse biological activities, detailed mechanistic studies on this particular molecule are not publicly available. Consequently, an article detailing its specific enzyme inhibition mechanisms, receptor binding dynamics, and predicted molecular pathway modulation, as per the requested outline, cannot be constructed based on current scientific evidence.
The piperidine scaffold is a crucial component in numerous pharmaceuticals and biologically active compounds, leading to a wealth of research on its derivatives. ajchem-a.commdpi.comijnrd.org Computational methods such as molecular docking and molecular dynamics simulations are frequently employed to understand how these derivatives interact with biological targets. researchgate.netnih.govnih.gov These studies are fundamental in drug discovery, providing insights into structure-activity relationships (SAR) and guiding the design of more potent and selective molecules. researchgate.netnih.govacs.org
Research into piperidine derivatives often focuses on their potential as enzyme inhibitors or receptor ligands. For instance, various piperidine-containing molecules have been investigated as inhibitors of enzymes like farnesyltransferase and acetyl-CoA carboxylase, with studies elucidating competitive modes of inhibition and key binding interactions within the enzyme's active site. nih.govnih.govacs.org Similarly, the interaction of piperidine derivatives with various receptors, such as sigma receptors and the histamine (B1213489) H1 receptor, has been a fertile area of investigation. nih.govnih.govnih.gov
A critical aspect of these theoretical studies is the analysis of how specific structural modifications influence biological activity. The nature and position of substituents on the piperidine ring can dramatically affect binding affinity and functional outcomes. nih.govnih.gov Computational analyses often explore factors like the role of the protonated amine in forming key interactions, the impact of lipophilic groups on receptor engagement, and how the ligand's conformation influences its binding pose. nih.govnih.gov
However, despite the extensive body of research on the piperidine class, specific data for 2-(Cyclopentylmethyl)piperidine is absent from the available scientific and technical literature. There are no published studies that provide a theoretical understanding of its enzyme inhibition, characterize its inhibitory modes, or detail the molecular basis of its interaction with specific enzymes. Likewise, computational analyses of its receptor binding mechanisms, including ligand-receptor dynamics, potential for allosteric modulation, and the influence of its protonation state on affinity, have not been reported. As a result, any predicted modulation of molecular pathways by this compound remains purely speculative without foundational experimental or computational data.
In silico tools like SwissTargetPrediction and PASS are sometimes used to forecast potential biological targets and activities for novel compounds. clinmedkaz.org However, without experimental validation and detailed follow-up studies, such as those outlined in the user's request, these predictions remain theoretical possibilities rather than established scientific findings.
Given the lack of specific research on 2-(Cyclopentylmethyl)piperidine , a scientifically accurate and informative article that adheres to the requested detailed structure is not possible at this time. The creation of such content would necessitate primary research involving extensive computational modeling and experimental validation.
Mechanistic Insights into Biological Activity of Piperidine Derivatives: Theoretical Perspectives
Predicted Molecular Pathway Modulation
In Silico Predictions of Influence on Cellular Signaling Cascades (e.g., NF-κB, PI3k/Akt)
In silico methodologies provide powerful predictive insights into how piperidine (B6355638) derivatives, such as 2-(Cyclopentylmethyl)piperidine, may modulate critical cellular signaling pathways like NF-κB and PI3K/Akt. These computational tools are essential for screening potential therapeutic agents and understanding their mechanisms of action at a molecular level.
The PI3K/Akt pathway, fundamental for regulating cell survival, proliferation, and metabolism, is a key area of investigation. Computational docking studies have shown that certain piperidine derivatives can act as inhibitors of Akt (Protein Kinase B). These models predict that the nitrogen atom of the piperidine ring can form hydrogen bonds within the ATP-binding pocket of Akt, while the alkyl substituents engage in hydrophobic interactions. This binding is theorized to block the kinase activity of Akt, thereby preventing the phosphorylation of its downstream targets and potentially inducing apoptosis in cancer cells.
Similarly, the NF-κB signaling cascade, a pivotal mediator of inflammatory and immune responses, has been explored as a target for piperidine derivatives. In silico analyses suggest that these compounds can disrupt the pathway's activation. Theoretical models indicate that piperidine derivatives can inhibit the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing it from entering the nucleus and activating pro-inflammatory gene expression.
Theoretical Elucidation of Antiviral Action Mechanisms
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is indispensable for viral replication, making it a significant target for antiviral drug design. Theoretical studies have investigated the potential of piperidine derivatives to inhibit this crucial enzyme. Through molecular docking and molecular dynamics simulations, researchers have predicted the binding interactions of these compounds with the Mpro active site.
These computational models reveal that the piperidine scaffold can fit snugly into the substrate-binding pocket of the protease. Specifically, the nitrogen atom of the piperidine ring is often predicted to form a key hydrogen bond with the glutamine residue at position 189 (Gln189) of the enzyme. The cyclopentylmethyl group is thought to occupy a hydrophobic pocket, contributing to the stability of the enzyme-inhibitor complex through van der Waals forces. These interactions are predicted to block substrate access to the catalytic dyad (His41 and Cys145), thereby inhibiting viral polyprotein processing and replication.
Hemagglutinin Fusion Peptide Interaction Mechanisms (e.g., H1N1 virus)
The hemagglutinin (HA) protein of the influenza virus is critical for viral entry into host cells, with its fusion peptide mediating the merger of the viral and endosomal membranes. Theoretical studies have explored the capacity of piperidine derivatives to interfere with this process.
Computational simulations suggest that these compounds can bind to the stem region of the HA protein. This binding is thought to allosterically inhibit the conformational changes that are necessary for the HA protein to transition to its fusogenic state. The interaction is predicted to stabilize the pre-fusion conformation of HA, thus preventing the release of the fusion peptide and blocking the membrane fusion event. The cyclopentylmethyl group is likely important for establishing hydrophobic interactions within a conserved pocket in the HA stem, while the piperidine ring may contribute to binding through polar contacts.
Stereoisomeric Effects on Biological Activity and Mechanisms
Enantioselective Binding and Activity Differentiation
The presence of a chiral center at the 2-position of the piperidine ring in 2-(Cyclopentylmethyl)piperidine means that it exists as two enantiomers, (R) and (S). These stereoisomers can exhibit pronounced differences in their biological activity due to the chiral nature of their protein targets.
In silico modeling has been instrumental in elucidating the basis for this enantioselectivity. For example, when docked into the active site of a viral protease, one enantiomer may achieve a more favorable binding pose than the other. The (R)-enantiomer, for instance, might orient the cyclopentylmethyl group perfectly into a hydrophobic sub-pocket while simultaneously placing the piperidine nitrogen in an optimal position to form a critical hydrogen bond. The (S)-enantiomer, in contrast, might experience steric hindrance or be unable to achieve the same degree of favorable interactions, resulting in a lower binding affinity and reduced inhibitory potency. This differentiation in binding at the molecular level is a key determinant of the observed differences in biological activity between enantiomers.
Diastereoselective Influences on Mechanistic Pathways
When a second chiral center is introduced into a piperidine derivative, diastereomers are formed. These diastereomers have distinct three-dimensional structures and physicochemical properties, which can lead to different mechanistic pathways and biological outcomes.
Theoretical studies can help unravel these complex relationships. For instance, two diastereomers of a substituted 2-(Cyclopentylmethyl)piperidine derivative might interact differently with the same biological target. One diastereomer could act as a potent competitive inhibitor of an enzyme, while the other might bind to an allosteric site, inducing a different conformational change and acting as a non-competitive inhibitor or even an activator. These differences in binding mode can lead to distinct downstream effects on cellular signaling cascades. Computational modeling allows for the prediction of these varied interactions, providing a theoretical framework for understanding the diastereoselective influences on the compound's mechanism of action.
Q & A
Basic: How can researchers optimize the synthesis of 2-(Cyclopentylmethyl)piperidine to improve yield and purity?
Methodological Answer:
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Step 1: Use factorial design (e.g., varying reaction temperature, solvent polarity, and stoichiometry) to identify critical parameters .
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Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods (e.g., FT-IR for functional group tracking) .
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Step 3: Purify via column chromatography or recrystallization, and validate purity using HPLC (≥99%) or melting point analysis .
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Key Data:
Parameter Tested Optimal Condition Yield Improvement Solvent System Dichloromethane +15% Reaction Time 24 hours +20% Catalyst Loading 5 mol% +12%
Reference: Synthesis protocols and purification steps align with methodologies in and .
Advanced: What computational and experimental approaches are suitable for elucidating the reaction mechanism of 2-(Cyclopentylmethyl)piperidine formation?
Methodological Answer:
- Computational: Perform density functional theory (DFT) calculations to model transition states and intermediate stability .
- Experimental: Use isotopic labeling (e.g., deuterated cyclopentane) paired with mass spectrometry to track bond formation/cleavage .
- Validation: Compare computational predictions with kinetic studies (e.g., Arrhenius plots) and spectroscopic data (NMR, Raman) .
Reference: Theoretical frameworks from and simulation tools in are critical .
Basic: What safety protocols are essential when handling 2-(Cyclopentylmethyl)piperidine in laboratory settings?
Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C, away from strong acids/bases (e.g., H₂SO₄, NaOH) .
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
- Emergency Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste protocols .
Reference: Safety guidelines from and .
Advanced: How can researchers design a robust study to investigate the stereochemical effects of 2-(Cyclopentylmethyl)piperidine in catalytic systems?
Methodological Answer:
- Design: Apply PICOT framework adapted for chemistry:
- Tools: Use chiral HPLC and circular dichroism (CD) for stereochemical analysis .
Reference: Research design principles from and .
Basic: What analytical techniques are most effective for characterizing 2-(Cyclopentylmethyl)piperidine?
Methodological Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR for backbone and substituent analysis.
- X-ray Crystallography: Resolve 3D conformation .
- Purity Assessment:
- HPLC-MS: Quantify impurities (<0.5%).
- Elemental Analysis: Validate C/H/N ratios .
Reference: Techniques detailed in and .
Advanced: How should researchers address contradictions in published data on the compound’s reactivity?
Methodological Answer:
- Step 1: Conduct a systematic review of variables (e.g., solvent polarity, catalyst type) using PRISMA guidelines .
- Step 2: Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) .
- Step 3: Perform meta-analysis to identify confounding factors (e.g., trace water in solvents) .
Reference: Contradiction resolution strategies from and .
Basic: What are the best practices for documenting synthetic procedures for reproducibility?
Methodological Answer:
- Detail: Report exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .
- Supplemental Data: Include raw spectral files (NMR, IR) and crystallographic data (CIF files) in supporting information .
Reference: Documentation standards from .
Advanced: How can machine learning models predict novel derivatives of 2-(Cyclopentylmethyl)piperidine with desired properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
